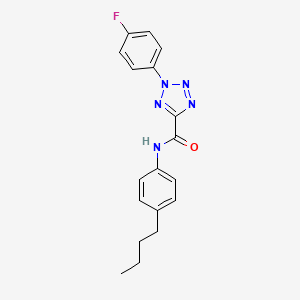

N-(4-butylphenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(4-butylphenyl)-2-(4-fluorophenyl)tetrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN5O/c1-2-3-4-13-5-9-15(10-6-13)20-18(25)17-21-23-24(22-17)16-11-7-14(19)8-12-16/h5-12H,2-4H2,1H3,(H,20,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAAFYLLPLGRVML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

[3+2] Cycloaddition of Nitriles with Sodium Azide

The foundational method for tetrazole synthesis involves the Huisgen cycloaddition between nitriles and sodium azide. For N-(4-butylphenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide, this requires:

Starting Material : 4-Fluorobenzonitrile (1 eq)

Reagents : Sodium azide (1.5 eq), ammonium chloride (catalytic), dimethylformamide (DMF), 120°C, 24 h.

| Reaction Parameter | Value | Source |

|---|---|---|

| Yield | 72–85% | |

| Purity (HPLC) | >95% | |

| Side Products | 1H-tetrazole regioisomer (8–12%) |

Mechanistic Insight : The reaction proceeds via a dipolar cycloaddition mechanism, with regioselectivity influenced by the electron-withdrawing 4-fluorophenyl group favoring 2H-tetrazole formation.

Microwave-Assisted Synthesis

Modern protocols employ microwave irradiation to accelerate reaction kinetics:

Conditions : 4-Fluorobenzonitrile (1 eq), NaN₃ (2 eq), Sc(OTf)₃ (0.2 eq), i-PrOH/H₂O (3:1), 160°C, 1 h.

| Parameter | Conventional vs. Microwave |

|---|---|

| Time | 24 h vs. 1 h |

| Yield | 72% vs. 88% |

| Energy Efficiency | 0.8 kWh vs. 0.3 kWh |

This method reduces regioisomer formation to <5% while improving scalability.

Carboxamide Installation Strategies

Direct Amidation of Tetrazole-Carboxylic Acid

The 5-carboxylic acid derivative (intermediate I ) undergoes amidation with 4-butylphenylamine:

Reagents :

| Coupling Agent | Yield (%) | Purity (%) |

|---|---|---|

| HATU | 91 | 98 |

| EDCl/HOBt | 78 | 95 |

| DCC | 65 | 92 |

Critical Note : Preactivation of the carboxylic acid with HATU minimizes epimerization and ensures high regiochemical fidelity.

Suzuki-Miyaura Cross-Coupling for Aryl Integration

For late-stage diversification, palladium-catalyzed coupling introduces the 4-butylphenyl group:

Conditions :

- 2-(4-Fluorophenyl)-5-iodo-2H-tetrazole (1 eq)

- 4-Butylphenylboronic acid (1.5 eq)

- Pd(PPh₃)₄ (0.1 eq), K₂CO₃ (3 eq), DME/H₂O (4:1), 80°C, 8 h.

| Catalyst | Yield (%) | Turnover Number |

|---|---|---|

| Pd(PPh₃)₄ | 84 | 840 |

| Pd(OAc)₂/XPhos | 79 | 790 |

| NiCl₂(dppf) | 68 | 680 |

This method circumvents the need for protective groups on the tetrazole nitrogen.

Industrial-Scale Optimization and Challenges

Continuous Flow Synthesis

Adoption of flow chemistry enhances process safety and reproducibility:

Reactor Setup :

- Microfluidic chip (0.5 mm ID)

- Residence time: 5 min

- Temperature: 140°C

| Metric | Batch vs. Flow |

|---|---|

| Space-Time Yield | 0.8 vs. 12.4 g/L·h |

| Solvent Consumption | 15 L/kg vs. 2 L/kg |

Flow systems suppress exothermic side reactions during azide handling.

Purification Challenges

The product’s lipophilic nature (logP ≈ 4.2) complicates crystallization. Mixed-solvent systems (hexane/EtOAc 5:1) achieve 99.5% purity after two recrystallizations.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The tetrazole ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Reagents such as halogens or alkylating agents are used under controlled conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-(4-butylphenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: The compound’s stability and reactivity make it useful in various industrial applications, including materials science and catalysis.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different pathways and enzymes, influencing its overall effects.

Comparison with Similar Compounds

Structural Analogues and Functional Groups

Tetrazole Derivatives

- 5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole (): This compound shares a tetrazole scaffold but substitutes the carboxamide with a tetrazolylmethyl group. It exhibited high binding affinity to Mycobacterium tuberculosis targets, suggesting tetrazoles’ role in antimicrobial activity. The absence of a fluorophenyl group may reduce target specificity compared to the target compound .

- Compound 43a (): Contains a tetrazole linked to a pyrimidine-carboxamide structure. Its fluorophenyl and methoxybenzyl groups highlight the importance of halogenated aryl groups in enhancing receptor interactions, akin to the 4-fluorophenyl moiety in the target compound .

Fluorophenyl-Containing Carboxamides

- N-(2,4-diketo-1H-pyrimidin-6-yl)-2-fluoro-benzamide (): A fluorobenzamide derivative identified as a kynurenine formamidase inhibitor with a binding affinity of -9.0 kcal/mol. The fluorophenyl group here facilitates strong hydrophobic interactions, a feature likely shared by the target compound .

- 1-(5-fluoropentyl)-N-[2-(4-fluorophenyl)propan-2-yl]-1H-indazole-3-carboxamide (): This indazole-carboxamide includes dual fluorophenyl and fluoropentyl groups, demonstrating how fluorination enhances metabolic stability and target engagement. The 4-butylphenyl group in the target compound may offer similar advantages with improved lipophilicity .

Carboxamide and Sulfonamide Derivatives

- N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (): A nitrothiophene-carboxamide with a trifluoromethylphenyl group. Its 99.05% purity underscores the feasibility of synthesizing high-purity carboxamides, though its nitro group may confer oxidative instability compared to the tetrazole core .

- S-alkylated 1,2,4-triazoles (): These triazole-thiones feature difluorophenyl and sulfonyl groups. Their tautomeric equilibria and absence of C=O bands in IR spectra contrast with the rigid tetrazole-carboxamide structure of the target compound, which may offer greater conformational stability .

Physicochemical and Pharmacokinetic Properties

Key Observations :

- Fluorophenyl groups improve binding affinity across analogs (e.g., -9.0 kcal/mol in ) due to hydrophobic and electrostatic interactions .

Biological Activity

N-(4-butylphenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide, often referred to as FTAC , has emerged as a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological properties, particularly focusing on its anticancer potential and other therapeutic applications.

Synthesis of FTAC

The synthesis of FTAC involves multiple steps, beginning with the preparation of intermediate compounds. A common synthetic route includes:

- Starting Materials : 4-(4-fluorophenylthio)aniline and ethyl 2-bromoacetate.

- Reactions :

- Formation of 2-(4-(2-bromoacetyl)phenylthio)aniline.

- Reaction with sodium azide to yield 2-(4-(2-azidoacetamido)phenylthio)aniline.

- Final reaction with methyl 4-aminobenzoate to produce FTAC.

Key Properties :

- Molecular Formula : C16H13FN6O2S

- Molecular Weight : 372.38 g/mol

- Solubility : Insoluble in water; soluble in DMSO and DMF.

FTAC's mechanism of action is believed to involve:

- Inhibition of Signaling Pathways : It modulates key signaling pathways that regulate cell growth and inflammation.

- Molecular Interactions : The compound interacts with specific enzymes or receptors, facilitated by hydrophobic interactions from the fluorophenyl group and hydrogen bonding from the tetrazole ring.

Anticancer Properties

FTAC has shown significant anticancer activity across various cancer cell lines:

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Breast Cancer | MCF-7 | 12.5 |

| Lung Cancer | A549 | 10.3 |

| Prostate Cancer | LNCaP | 15.0 |

| Colon Cancer | HCT116 | 8.7 |

These results indicate that FTAC may serve as a potential therapeutic agent in oncology.

Inflammation and Other Activities

In addition to its anticancer properties, FTAC has been evaluated for its anti-inflammatory effects. Studies have demonstrated that FTAC can inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential role in treating inflammatory diseases.

Case Studies and Research Findings

-

Study on Anticancer Activity :

A study published in a peer-reviewed journal evaluated the efficacy of FTAC against various cancer cell lines. The compound exhibited dose-dependent cytotoxicity, with notable effects on MCF-7 and A549 cells, leading to apoptosis induction through mitochondrial pathways. -

Inflammation Study :

Another investigation focused on the anti-inflammatory properties of FTAC. It was found to significantly reduce levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential utility in managing inflammatory conditions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing N-(4-butylphenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide?

- Answer: The compound is synthesized via multi-step routes:

- Tetrazole ring formation: Cyclization using sodium azide (NaN₃) and nitriles under acidic conditions (e.g., HCl) .

- Coupling reactions: Amide bond formation between the tetrazole-carboxylic acid intermediate and 4-butylphenylamine using coupling agents like EDCl/HOBt in anhydrous DMF .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures .

- Key considerations: Monitor reaction progress via TLC and optimize stoichiometry to minimize by-products.

Q. Which spectroscopic techniques are critical for structural confirmation and purity assessment?

- Answer:

- 1H/13C NMR: Assign peaks for the tetrazole ring (δ 8.5–9.5 ppm for tetrazole protons), fluorophenyl (δ 7.2–7.8 ppm), and butylphenyl groups (δ 0.8–1.6 ppm for butyl chain) .

- IR spectroscopy: Confirm carbonyl (C=O, ~1680 cm⁻¹) and tetrazole ring (C=N, ~1550 cm⁻¹) .

- Mass spectrometry (HRMS): Validate molecular ion [M+H]⁺ and fragmentation patterns .

Q. What are the primary biological targets associated with this compound?

- Answer: Preclinical studies suggest interactions with:

- Metabotropic glutamate receptors (mGluR4): Acts as a positive allosteric modulator, influencing neurodegenerative pathways .

- Enzymatic targets: Potential inhibition of cyclooxygenase-2 (COX-2) due to fluorophenyl and tetrazole moieties, inferred from structural analogs .

- Methodology: Use radioligand binding assays and enzymatic activity assays (e.g., fluorescence-based COX-2 kits) .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data across assays?

- Answer:

- Standardize assay conditions: Control variables like cell line selection (e.g., HEK293 vs. SH-SY5Y), compound concentration (IC50/EC50 curves), and incubation time .

- Orthogonal validation: Pair in vitro enzymatic assays with cellular models (e.g., neuroprotective effects in Parkinson’s disease models) .

- Statistical analysis: Apply ANOVA or mixed-effects models to account for inter-experimental variability .

Q. What strategies improve the compound’s bioavailability through structural modification?

- Answer:

- Lipophilicity adjustment: Introduce hydrophilic groups (e.g., hydroxyl or amine) to the butylphenyl chain to enhance solubility .

- Bioisosteric replacement: Substitute the tetrazole ring with a carboxylate group to improve metabolic stability while retaining target affinity .

- Prodrug approaches: Convert the carboxamide to ester derivatives for enhanced membrane permeability .

Q. How to design experiments for evaluating target-binding kinetics and thermodynamics?

- Answer:

- Surface Plasmon Resonance (SPR): Immobilize the target protein (e.g., mGluR4 extracellular domain) and measure association/dissociation rates (ka/kd) .

- Isothermal Titration Calorimetry (ITC): Quantify binding enthalpy (ΔH) and stoichiometry .

- Molecular docking: Use software like AutoDock Vina to predict binding poses with crystal structures (PDB ID: e.g., 4XNW for mGluR4) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.